2-Isocyanobenzonitrile 2-Isocyanobenzonitrile
Brand Name: Vulcanchem
CAS No.: 90348-24-6
VCID: VC3918419
InChI: InChI=1S/C8H4N2/c1-10-8-5-3-2-4-7(8)6-9/h2-5H
SMILES: [C-]#[N+]C1=CC=CC=C1C#N
Molecular Formula: C8H4N2
Molecular Weight: 128.13 g/mol

2-Isocyanobenzonitrile

CAS No.: 90348-24-6

Cat. No.: VC3918419

Molecular Formula: C8H4N2

Molecular Weight: 128.13 g/mol

* For research use only. Not for human or veterinary use.

2-Isocyanobenzonitrile - 90348-24-6

Specification

CAS No. 90348-24-6
Molecular Formula C8H4N2
Molecular Weight 128.13 g/mol
IUPAC Name 2-isocyanobenzonitrile
Standard InChI InChI=1S/C8H4N2/c1-10-8-5-3-2-4-7(8)6-9/h2-5H
Standard InChI Key HTMWQSKIYNDFNU-UHFFFAOYSA-N
SMILES [C-]#[N+]C1=CC=CC=C1C#N
Canonical SMILES [C-]#[N+]C1=CC=CC=C1C#N

Introduction

Structural and Chemical Identity

Molecular Architecture

2-Isocyanobenzonitrile possesses a benzene ring substituted at the 1- and 2-positions with a nitrile and isocyano group, respectively. Key structural descriptors include:

PropertyValue/DescriptorSource
Molecular FormulaC₈H₄N₂
Molecular Weight128.13 g/mol
SMILES[C-]#[N+]C1=CC=CC=C1C#N
InChIInChI=1S/C8H4N2/c1-10-8-5-3-2-4-7(8)6-9/h2-5H
InChIKeyHTMWQSKIYNDFNU-UHFFFAOYSA-N
CAS Registry90348-24-6

The isocyano group’s linear geometry and high electron density facilitate nucleophilic attacks, while the nitrile group stabilizes intermediates through conjugation .

Spectroscopic Characterization

Synthetic Methodologies

Preparation of 2-Isocyanobenzonitrile

A general synthesis involves treating 2-aminobenzonitrile with formic acid derivatives under dehydrating conditions :

  • Reagents:

    • 2-Aminobenzonitrile (S1, 5 mmol)

    • Acetic formic anhydride (excess)

    • Tetrahydrofuran (THF, 15 mL)

  • Procedure:

    • Cool THF and S1 to 0°C.

    • Add acetic formic anhydride dropwise.

    • Stir at 40°C for 40 minutes.

    • Isolate via chromatography (yield: ~70%) .

This method avoids hazardous reagents, aligning with green chemistry principles.

Metal-Catalyzed Reactions

2-Isocyanobenzonitrile participates in Mn(III)-mediated couplings with arylboronic acids and indoles:

ComponentRoleQuantity
2-IsocyanobenzonitrileSubstrate0.2 mmol
Arylboronic acidCoupling partner0.6 mmol (3.0 eq)
Mn(acac)₃Catalyst30 mol%
HFIPSolvent2 mL

Reaction Outcome: Forms polycyclic indole derivatives (yields: 60–85%) .

Applications in Heterocycle Synthesis

Quinoline Formation

Treatment with nucleophiles induces cyclization to quinolines, a privileged scaffold in drug discovery :

Example Reaction:
2-Isocyanobenzonitrile + Diethylamine → 2-Diethylaminoquinazoline (174, 95% yield) .

Mechanism:

  • Nucleophilic attack on the isocyano group generates an imidoyl anion.

  • 6π-electrocyclization forms a cumulene intermediate.

  • Protonation yields the quinazoline core .

Indole and Imidazole Derivatives

In the presence of organolithium reagents, 2-isocyanobenzonitrile undergoes cascade reactions to indoles and imidazoles:

SubstrateReagentProductYield
2-Isocyanobenzonitriletert-Butyllithium3-Methoxy-3H-indoles65%
2-IsocyanobenzonitrileLithium thiophenolate2,4-Disubstituted quinolines78%

These transformations exploit the isocyano group’s ability to stabilize lithiated intermediates .

HazardCategorySignal WordPrecautionary Measures
Acute Toxicity4WarningP264, P270, P301+P312, P330, P501

Key Risks: Harmful if swallowed (H302). Causes skin/eye irritation .

Future Directions

Recent advances in photocatalysis and C–H functionalization could expand the utility of 2-isocyanobenzonitrile in synthesizing complex heterocycles. Investigations into its electrochemical reactivity and biocompatibility may further unlock applications in agrochemicals and pharmaceuticals .

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